N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15297643
InChI: InChI=1S/C25H29NO7S/c1-15-6-7-19-16(2)23(33-20(19)10-15)25(27)26(18-8-9-34(28,29)14-18)13-17-11-21(30-3)24(32-5)22(12-17)31-4/h6-7,10-12,18H,8-9,13-14H2,1-5H3
SMILES:
Molecular Formula: C25H29NO7S
Molecular Weight: 487.6 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC15297643

Molecular Formula: C25H29NO7S

Molecular Weight: 487.6 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C25H29NO7S
Molecular Weight 487.6 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C25H29NO7S/c1-15-6-7-19-16(2)23(33-20(19)10-15)25(27)26(18-8-9-34(28,29)14-18)13-17-11-21(30-3)24(32-5)22(12-17)31-4/h6-7,10-12,18H,8-9,13-14H2,1-5H3
Standard InChI Key NRDOYSRUTCTTKH-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC(=C(C(=C3)OC)OC)OC)C4CCS(=O)(=O)C4)C

Introduction

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide is a complex organic compound that combines structural elements of benzofuran and thiophene, contributing to its potential applications in various scientific fields. It is classified as a benzofuran derivative, which is significant in medicinal chemistry due to its biological activity, particularly in anti-inflammatory and anti-cancer properties.

Key Features:

  • Benzofuran Moiety: Provides a core structure known for biological activity.

  • Tetrahydrothiophene Unit: Contributes to its chemical reactivity and stability.

  • Trimethoxybenzyl Substituent: Enhances solubility and interaction with biological targets.

Synthesis and Chemical Reactions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis techniques. Reactions are conducted under controlled conditions using solvents like dichloromethane or dimethylformamide. Catalysts such as triethylamine may be employed to facilitate amide bond formation.

Synthesis Steps:

  • Preparation of Intermediates: Involves the synthesis of benzofuran and tetrahydrothiophene derivatives.

  • Amide Bond Formation: Uses catalysts like triethylamine to link the benzofuran and tetrahydrothiophene units.

  • Characterization: Uses techniques such as NMR and mass spectrometry to confirm the structure of intermediates and the final product.

Biological Activity and Potential Applications

This compound exhibits potential biological activities, particularly in anti-inflammatory and anti-cancer contexts. The presence of multiple functional groups enhances its reactivity and potential applications in pharmaceuticals. Preliminary studies suggest it may act by inhibiting specific signaling pathways associated with cell growth and survival.

Potential Applications:

  • Anti-inflammatory Agents: May inhibit pathways related to inflammation.

  • Anti-cancer Agents: Shows promise in inhibiting cell proliferation pathways.

  • Pharmaceutical Research: Useful in studying interactions with biological targets.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide. These include:

Compound NameMolecular FormulaKey Features
N-(2-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamideContains a fluorobenzyl group instead of trimethoxybenzyl
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamideFeatures a benzothiazole instead of benzofuran
2-Benzofurancarboxamide derivativesGeneral class that includes various substitutions on the benzofuran core

The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide lies in its specific combination of functional groups and structural motifs, which may confer distinct biological properties compared to these similar compounds.

Stability and Handling

The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions. Its solubility in organic solvents makes it suitable for various chemical applications.

Handling Considerations:

  • Storage Conditions: Should be stored in a cool, dry place.

  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide.

  • Chemical Stability: Avoid exposure to extreme conditions to prevent degradation.

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